molecular formula C7H8N2O B2808318 3,6-Dimethylpyridazine-4-carbaldehyde CAS No. 1547091-17-7

3,6-Dimethylpyridazine-4-carbaldehyde

Cat. No.: B2808318
CAS No.: 1547091-17-7
M. Wt: 136.154
InChI Key: KLCREUYGKXEJEU-UHFFFAOYSA-N
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Description

3,6-Dimethylpyridazine-4-carbaldehyde is a versatile heterocyclic building block designed for research and development applications. As a pyridazine derivative bearing a formyl group, it serves as a key synthetic intermediate for constructing more complex molecular architectures. The aldehyde functionality makes it a valuable precursor for conducting various reactions, including reductive amination for novel amine synthesis , condensation for Schiff base formation , and use in the preparation of diverse fused heterocyclic systems. Its potential applications span multiple R&D areas, such as medicinal chemistry for drug discovery, materials science, and as a ligand in coordination chemistry. Researchers can leverage this compound to develop new substances with potential biological activity or unique physical properties. Please note: The specific properties, mechanisms of action, and detailed research value for this exact compound are not currently well-documented in the immediately searchable literature and require further scientific investigation. This product is intended for research purposes in a controlled laboratory environment and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylpyridazine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-7(4-10)6(2)9-8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCREUYGKXEJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547091-17-7
Record name 3,6-dimethylpyridazine-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyridazine-4-carbaldehyde typically involves the reaction of 3,6-dimethylpyridazine with appropriate aldehyde-forming reagents under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyridazine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Dimethylpyridazine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyridazine-4-carbaldehyde depends on its specific application.

Biological Activity

3,6-Dimethylpyridazine-4-carbaldehyde is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H10N2O
  • Molecular Weight: 150.18 g/mol

The compound features a pyridazine ring with two methyl groups at the 3 and 6 positions and an aldehyde group at the 4 position. This unique structure contributes to its biological activity.

Synthesis Methods:
The synthesis of this compound typically involves:

  • Starting Materials: 3,6-dimethylpyridazine and appropriate aldehyde reagents.
  • Reaction Conditions: The reaction is generally performed under acidic or basic conditions to facilitate the formation of the aldehyde.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has demonstrated anticancer properties. A study utilizing human cancer cell lines (HeLa and MCF7) showed that treatment with this compound resulted in dose-dependent cytotoxicity. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
HeLa15
MCF720

The mechanism of action appears to involve apoptosis induction, as evidenced by increased reactive oxygen species (ROS) levels and alterations in cell cycle phases.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • DNA Interaction: Preliminary studies suggest that it may bind DNA, leading to structural changes that inhibit replication.

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted by assessed the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Cytotoxicity Assessment:
    In a comparative analysis of several compounds for anticancer activity, highlighted that this compound showed significant cytotoxic effects on HeLa cells through apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dimethylpyridazine-4-carbaldehyde, and what intermediates are critical?

  • Methodology : The compound can be synthesized via cyclocondensation reactions followed by functional group transformations. For example, pyridazine ring formation using 1,4-diketones or hydrazine derivatives, followed by regioselective methylation and oxidation to introduce the aldehyde group. Key intermediates include 3,6-dimethylpyridazine precursors, which may undergo Vilsmeier-Haack formylation or oxidation of hydroxymethyl groups to yield the aldehyde .
  • Data Insight : Similar pyridazine derivatives (e.g., 4-Methyl-6-phenylpyridazine-3-carboxylic acid) utilize hydrazine-mediated cyclization, suggesting analogous pathways for ring formation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Methyl groups at positions 3 and 6 show distinct splitting patterns due to coupling with adjacent nitrogen atoms .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. How does the aldehyde group in this compound participate in nucleophilic reactions?

  • Methodology : The aldehyde undergoes condensation with amines to form Schiff bases or reacts with Grignard reagents for nucleophilic addition. For example, pyridine-4-carbaldehyde derivatives form stable semicarbazones under mild acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement and validation via R-factor analysis .
  • Case Study : SHELXTL (Bruker AXS) has been widely used for pyridazine derivatives, enabling accurate determination of methyl and aldehyde group orientations .

Q. What experimental strategies address contradictions in synthetic yields across studies?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Purification : Compare column chromatography vs. recrystallization efficiency for isolating the aldehyde without side-product contamination. Evidence from pyridazinone syntheses highlights ethanol reflux as a yield-enhancing condition .

Q. Can computational modeling predict the reactivity of this compound in complex biological systems?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinases, leveraging structural analogs (e.g., 4-Methylpiperazinyl quinazoline derivatives) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of dimethyl groups in directing regioselectivity during pyridazine ring formation.
  • Biological Screening : Explore antimicrobial or anticancer activity using in vitro assays, inspired by imidazo-pyridine derivatives .

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